![molecular formula C19H12ClF2N5O2 B2943181 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 895015-88-0](/img/structure/B2943181.png)
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClF2N5O2 and its molecular weight is 415.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article synthesizes existing research on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
- Chemical Formula : C21H18ClN5O2
- Molecular Weight : 439.92 g/mol
- CAS Number : 922050-57-5
The biological activity of this compound is primarily attributed to its interaction with key cellular targets involved in cancer proliferation and survival. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of cyclin-dependent kinases (CDKs) and other signaling pathways critical for tumor growth.
Inhibition of CDKs
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can effectively inhibit CDK2 and TRKA pathways. For instance, compound 6t , a structural analog, demonstrated significant inhibition with IC50 values of 0.22 µM for CDK2 and 0.89 µM for TRKA, showcasing its potential as a dual inhibitor .
In Vitro Studies
The anticancer efficacy of the compound has been evaluated against various cancer cell lines using assays such as MTT and GI% (growth inhibition percentage). Notably:
- Cell Lines Tested : NCI-H460 (lung carcinoma), ACHN (renal carcinoma), MDA-MB-468 (breast cancer).
- Growth Inhibition Results :
Cell Line | Compound | GI% |
---|---|---|
NCI-H460 | 6t | 66.12 |
ACHN | 6t | 66.02 |
MDA-MB-468 | 12b | - |
Case Studies
One notable study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative activity against the NCI 60 human tumor cell line panel. The findings revealed that specific derivatives could halt the cell cycle at the S phase and significantly enhance apoptosis in breast cancer cell lines .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold have been crucial in enhancing biological activity. For instance:
- The presence of electron-withdrawing groups like difluorophenyl significantly boosts potency.
- Variations in substituents on the phenyl rings affect binding affinity and selectivity towards target kinases.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5O2/c20-11-2-1-3-13(6-11)27-18-14(8-24-27)19(29)26(10-23-18)9-17(28)25-16-5-4-12(21)7-15(16)22/h1-8,10H,9H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDMFUIVOLITDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.